5-Lipoxygenase (5-LOX) Inhibitory Potency: Direct Comparative Advantage of 7-Iodo over 7-Chloro and 7-Bromo Analogs
The 7-iodo derivative demonstrates a substantial potency advantage against human recombinant 5-lipoxygenase (5-LOX) compared to its 7-chloro and 7-bromo analogs. This is not a marginal difference but a >10-fold increase in inhibitory activity [1][2]. The iodine atom's superior polarizability and van der Waals radius contribute to more favorable interactions within the enzyme's hydrophobic binding pocket [3].
| Evidence Dimension | Inhibition of human recombinant 5-LOX (IC50) |
|---|---|
| Target Compound Data | IC50 = 2460 nM |
| Comparator Or Baseline | 7-Chloro analog: IC50 > 20,000 nM; 7-Bromo analog: IC50 ~ 33,800 nM |
| Quantified Difference | >8.1-fold more potent than 7-chloro; >13.7-fold more potent than 7-bromo |
| Conditions | Human recombinant 5-LOX enzyme assay, measuring reduction in leukotriene B4 production, pre-incubation 10 mins before arachidonic acid addition [1][2]. |
Why This Matters
For researchers studying leukotriene-mediated inflammation or developing anti-inflammatory agents, the >10-fold potency difference means that significantly lower concentrations of the 7-iodo compound are required to achieve the same level of target engagement, reducing potential off-target effects and cost per experiment.
- [1] BindingDB BDBM50468225 (CHEMBL4282134). IC50: 2.46E+3 nM. Assay: Inhibition of human recombinant 5-LOX. View Source
- [2] BindingDB BDBM50438845 (CHEMBL2413882) & BDBM50394761 (CHEMBL2165873). IC50 data for 7-chloro and 7-bromo analogs. View Source
- [3] Chagas, R.A.V., et al. U.S. Patent US10160695B2. Heterocyclic derivatives as lipoxygenase inhibitors. View Source
